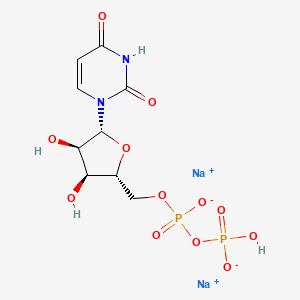

Disodium uridine 5'-diphosphate

Description

Significance as a Central Nucleotide Derivative in Cellular Biochemistry

Uridine-5'-diphosphate is a pyrimidine (B1678525) nucleotide that plays a critical role in cellular function and energy metabolism. nih.gov It is synthesized from Uridine-5'-monophosphate (UMP) and can be further phosphorylated to form UTP. nih.gov This places UDP at a crucial junction in the pyrimidine salvage pathway, which allows cells to recycle nucleosides. nih.gov As an endogenous signaling molecule, UDP can be released by damaged cells, attracting macrophages and promoting chemotaxis in microglial cells, highlighting its role in cellular communication and response to injury. sigmaaldrich.com

Overview of Foundational Roles Across Diverse Biological Systems

The influence of UDP extends across numerous biological systems, primarily through its function as a carrier for sugar moieties and as an extracellular signaling molecule.

Involvement in Carbohydrate Metabolism: UDP is a pivotal factor in glycogenesis, the process of storing glucose as glycogen (B147801) in the liver and muscles. wikipedia.org It is a precursor for the synthesis of UDP-glucose, an activated form of glucose. fiveable.meyoutube.com The enzyme UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. wikipedia.orgontosight.ai Glycogen synthase then transfers the glucose unit from UDP-glucose to a growing glycogen chain, releasing UDP in the process. wikipedia.orgvaia.com

Beyond glycogen synthesis, UDP-glucose serves as a precursor for other essential molecules. It can be converted into UDP-galactose and UDP-glucuronic acid, which are then used to create polysaccharides containing galactose and glucuronic acid. wikipedia.org UDP-glucose is also a building block for sucrose (B13894), lipopolysaccharides, and glycosphingolipids. wikipedia.org

Role in Glycosylation: UDP is crucial for glycosylation, a process that attaches carbohydrates to proteins and lipids. fiveable.meontosight.ai It provides the activated sugar molecules necessary for these reactions, which are fundamental for protein folding, stability, and cellular recognition. fiveable.me UDP-sugar derivatives are the most common nucleotide sugar donors used by glycosyltransferases to build the glycosidic bonds in glycans.

Function in Cell Signaling: As an extracellular signaling molecule, UDP mediates a variety of biological effects by activating P2Y purinergic receptors, specifically the P2Y6 receptor. alzdiscovery.orgreactome.orgumaryland.edu The activation of the P2Y6 receptor by UDP is involved in several physiological processes:

Immune Response: In the central nervous system, UDP acts as a signal for microglia, the resident immune cells, to initiate phagocytosis of cellular debris from stressed or damaged neurons. researchgate.net

Inflammation: The binding of UDP to the P2Y6 receptor can trigger the release of cytokines and chemokines, promoting the recruitment of immune cells to sites of inflammation. researchgate.net

Appetite Regulation: Studies have shown that UDP can activate specific neurons in the brain that stimulate appetite. maxplanckneuroscience.org The concentration of UDP in the brains of obese mice was found to be higher than in normal-weight mice, suggesting a link between UDP signaling and feeding behavior. maxplanckneuroscience.org

Interactive Data Table: Key Roles of Uridine-5'-diphosphate

| Biological Process | Key Function of UDP/UDP-derivatives | Associated Enzymes/Receptors |

| Glycogen Synthesis | Precursor to UDP-glucose, the activated glucose donor. wikipedia.orgfiveable.mevaia.com | UDP-glucose pyrophosphorylase, Glycogen synthase. wikipedia.orgontosight.ai |

| Glycosylation | Provides activated sugar moieties for the synthesis of glycoproteins and glycolipids. fiveable.me | Glycosyltransferases. |

| Galactose Metabolism | UDP-glucose is converted to UDP-galactose. ontosight.ai | UDP-glucose 4'-epimerase. ontosight.ai |

| Cell Signaling | Acts as an agonist for the P2Y6 receptor. alzdiscovery.orgreactome.org | P2Y6 receptor. alzdiscovery.org |

| Immune Modulation | Induces microglial phagocytosis. researchgate.net | P2Y6 receptor. researchgate.net |

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVPFKBNNAXCE-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27821-45-0 | |

| Record name | Uridine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Uridine 5 Diphosphate Disodium Salt in Core Metabolic Pathways

Carbohydrate Metabolism Intermediacy

Uridine-5'-diphosphate (UDP), in its various glycosylated forms, is a key intermediate in the metabolism of carbohydrates. It facilitates the conversion and transfer of monosaccharide units, enabling the synthesis of a wide array of vital biomolecules.

Mechanisms of Glycogen (B147801) Synthesis

Uridine-5'-diphosphate disodium (B8443419) salt is fundamental to glycogenesis, the process of storing glucose as glycogen in the liver and muscles. The direct precursor for glycogen synthesis is not glucose itself, but an activated form known as UDP-glucose (UDPG). wikipedia.orgnih.gov

The synthesis of UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase, which facilitates the reaction between Uridine-5'-triphosphate (UTP) and glucose-1-phosphate. In this reaction, a pyrophosphate molecule is released. nih.gov Subsequently, the enzyme glycogen synthase transfers the glucose moiety from UDP-glucose to a growing glycogen chain, forming an α-1,4-glycosidic bond and releasing UDP. nih.gov This process is highly regulated to ensure proper glucose homeostasis. The released UDP can then be re-phosphorylated to UTP, allowing it to participate in further rounds of UDP-glucose synthesis.

Key Enzymes in Glycogen Synthesis Involving Uridine (B1682114) Nucleotides

| Enzyme | Substrates | Products | Function |

| UDP-glucose pyrophosphorylase | UTP, Glucose-1-phosphate | UDP-glucose, Pyrophosphate | Catalyzes the formation of the activated glucose donor, UDP-glucose. nih.gov |

| Glycogen synthase | UDP-glucose, Glycogen(n residues) | UDP, Glycogen(n+1 residues) | Adds glucose units to the growing glycogen chain. nih.gov |

Biosynthesis of Glycoproteins and Glycolipids

The synthesis of glycoproteins and glycolipids, molecules essential for cell recognition, signaling, and structural integrity, is critically dependent on UDP-activated sugars. wikipedia.org Uridine-5'-diphosphate disodium salt serves as the precursor for several of these activated sugar donors.

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, requires activated sugar donors. These donors are typically nucleotide sugars, with UDP-derivatives being particularly prominent. Key UDP-sugars involved in this process include UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine. youtube.comsigmaaldrich.com These molecules are synthesized in the cytoplasm and then transported into the Golgi apparatus and endoplasmic reticulum, where glycosyltransferases catalyze the transfer of the sugar moiety to the acceptor protein or lipid. nih.gov

Functional Roles in Glycosylation Reactions

The functional role of Uridine-5'-diphosphate in glycosylation is to provide the energetic activation necessary for the formation of glycosidic bonds. The cleavage of the high-energy phosphate (B84403) bond in the UDP-sugar provides the thermodynamic driving force for the transfer of the sugar residue.

Different UDP-sugars serve as donors for specific monosaccharides in the assembly of the complex oligosaccharide chains of glycoproteins and glycolipids. For instance, UDP-glucose and UDP-galactose are essential for the formation of the core structures of many glycans, while UDP-N-acetylglucosamine is a key building block for both N-linked and O-linked glycans. youtube.comsigmaaldrich.com The sequential and specific addition of these sugars, orchestrated by a battery of glycosyltransferases, results in the vast diversity of glycan structures observed in nature.

Prominent UDP-Sugars in Glycosylation

| UDP-Sugar | Precursor Monosaccharide | Role in Glycosylation |

| UDP-glucose | Glucose | Donor of glucose residues; precursor for other UDP-sugars. |

| UDP-galactose | Galactose | Donor of galactose residues, crucial for lactose (B1674315) synthesis and glycan chains. youtube.com |

| UDP-N-acetylglucosamine | N-acetylglucosamine | Donor of N-acetylglucosamine, a fundamental component of many complex carbohydrates. sigmaaldrich.com |

Contribution to Polysaccharide Synthesis

Beyond glycogen, Uridine-5'-diphosphate disodium salt is a precursor for the synthesis of a wide variety of other polysaccharides. UDP-glucose is a central molecule that can be converted into other UDP-sugars, which then serve as the building blocks for these complex carbohydrates. baseclick.eu

One of the most significant examples is the synthesis of hyaluronan (hyaluronic acid), a major glycosaminoglycan of the extracellular matrix. The synthesis of hyaluronan is directly dependent on the cellular pools of its precursors: UDP-N-acetylglucosamine and UDP-glucuronic acid. wikipedia.orgwikipedia.org The availability of these UDP-sugars can be a rate-limiting factor in hyaluronan production. wikipedia.org

Furthermore, UDP-N-acetylglucosamine is the direct precursor for the synthesis of chitin, a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. biosynth.com Chitin synthase enzymes utilize UDP-N-acetylglucosamine to polymerize the N-acetylglucosamine units. embopress.org In plants, UDP-sugars such as UDP-glucose and UDP-xylose are essential for the synthesis of cell wall polysaccharides like cellulose and xylan. laboratorynotes.com

Involvement in Nucleic Acid Biosynthesis

While its role in carbohydrate metabolism is extensive, Uridine-5'-diphosphate disodium salt also serves as a crucial precursor in the synthesis of ribonucleic acid (RNA).

Precursor Role in Ribonucleic Acid (RNA) Synthesis

Uridine-5'-diphosphate itself is not directly incorporated into the growing RNA chain during transcription. Instead, it must first be phosphorylated to its triphosphate form, Uridine-5'-triphosphate (UTP). wikipedia.org This conversion is catalyzed by the enzyme nucleoside diphosphate (B83284) kinase, which transfers a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP). wikipedia.orgnbinno.com

UTP is one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and CTP) that serve as the monomeric units for RNA synthesis. wikipedia.org The enzyme RNA polymerase utilizes these triphosphates as substrates, catalyzing the formation of phosphodiester bonds and incorporating the corresponding nucleoside monophosphate into the nascent RNA molecule, with the release of pyrophosphate. Therefore, the availability of UTP, derived from UDP, is essential for the process of transcription and, consequently, for gene expression.

Conversion to Uridine-5'-triphosphate for Macromolecular Synthesis

Uridine-5'-diphosphate (UDP) is a central intermediate in pyrimidine (B1678525) metabolism, and its conversion to Uridine-5'-triphosphate (UTP) is a critical step for the synthesis of essential macromolecules. This phosphorylation is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), which transfers the terminal phosphate group from a nucleoside triphosphate, most commonly adenosine triphosphate (ATP), to UDP. nih.govwikipedia.org The reaction is reversible and plays a key role in maintaining the cellular balance of nucleoside di- and triphosphates. nih.gov

UTP serves two primary roles in macromolecular synthesis. Its most direct function is as one of the four essential precursors for the synthesis of Ribonucleic Acid (RNA) during transcription. wikipedia.orgsigmaaldrich.com RNA polymerase incorporates uridine into the growing RNA chain using UTP as the substrate. sigmaaldrich.com

Furthermore, UTP is indispensable for the synthesis of glycogen. nih.gov In a reaction catalyzed by UDP-glucose pyrophosphorylase, UTP combines with glucose-1-phosphate to form UDP-glucose, releasing pyrophosphate. wikipedia.orgwikipedia.org UDP-glucose is the activated form of glucose required by the enzyme glycogen synthase to add glucose units to a growing glycogen chain. wikipedia.org The UDP molecule is released during this process and can be subsequently re-phosphorylated back to UTP, allowing the cycle to continue. wikipedia.org

| Enzyme | Substrate | Product | Key Role in Macromolecular Synthesis |

|---|---|---|---|

| Nucleoside Diphosphate Kinase (NDPK) | Uridine-5'-diphosphate (UDP), ATP | Uridine-5'-triphosphate (UTP), ADP | Generates the direct precursor for RNA synthesis and glycogen activation. nih.gov |

| RNA Polymerase | UTP | RNA | Incorporates uridine into the RNA polymer chain during transcription. sigmaaldrich.com |

| UDP-glucose Pyrophosphorylase | UTP, Glucose-1-phosphate | UDP-glucose, Pyrophosphate | Forms the activated glucose donor for glycogen synthesis. wikipedia.org |

Contributions to Cellular Lipid Synthesis Pathways

While not a direct component of lipids, Uridine-5'-diphosphate plays a crucial, indirect role in the synthesis of major classes of cellular lipids, including phospholipids and sphingolipids. Its influence is exerted through its conversion to UTP, which is a precursor for other essential nucleotide-activated molecules.

Phospholipid Synthesis: The biosynthesis of key membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, requires Cytidine-5'-triphosphate (CTP). nih.gov CTP is synthesized from UTP in a reaction catalyzed by CTP synthetase. nih.govyoutube.com CTP then activates phosphocholine or phosphoethanolamine to form CDP-choline or CDP-ethanolamine, respectively. These activated intermediates are essential for the final steps of phospholipid synthesis via the Kennedy pathway. nih.gov Therefore, the cellular pool of UDP, as the immediate precursor to UTP, is fundamentally linked to the cell's capacity to produce new membranes. nih.govnih.gov

Sphingolipid Synthesis: UDP also contributes to the synthesis of glycosphingolipids, a class of lipids involved in cell recognition and signaling. The formation of these complex lipids begins with the synthesis of ceramide. The enzyme glucosylceramide synthase then transfers a glucose molecule from an activated donor, UDP-glucose, to ceramide, forming glucosylceramide. nih.govnih.gov This is a foundational step in the creation of a wide array of more complex glycosphingolipids, including gangliosides. nih.govmdpi.com As UDP-glucose is synthesized from UTP and glucose-1-phosphate, the availability of UDP is once again a critical upstream factor. youtube.com

| UDP-Derived Precursor | Enzyme/Pathway | Lipid Class Synthesized | Metabolic Significance |

|---|---|---|---|

| UTP → CTP | CTP Synthetase, Kennedy Pathway | Glycerophospholipids (e.g., Phosphatidylcholine) | CTP is essential for creating activated head groups (CDP-choline) for phospholipid synthesis. nih.govpatsnap.com |

| UTP → UDP-glucose | Glucosylceramide Synthase | Glycosphingolipids (e.g., Glucosylceramide) | UDP-glucose is the activated sugar donor required to glycosylate ceramide, initiating the synthesis of complex glycosphingolipids. nih.govmdpi.com |

Comprehensive Analysis of Nucleotide Metabolism Regulation

The cellular concentration of Uridine-5'-diphosphate and its derivatives is tightly controlled through a multi-layered regulatory network that balances the demands of synthesis, utilization, and degradation. This regulation occurs at the level of enzyme activity and through extracellular signaling.

Feedback Inhibition in de novo Synthesis: The primary mechanism for regulating the pyrimidine nucleotide pool is feedback inhibition of the de novo synthesis pathway. The rate-limiting step of this pathway is catalyzed by carbamoyl phosphate synthetase II (CPS II) in mammals. nih.govwikilectures.eu This enzyme is allosterically inhibited by UTP, the end product of the pathway derived directly from UDP. nih.govyoutube.comyoutube.com When UTP levels are high, it binds to CPS II and reduces its activity, thereby slowing down the entire pyrimidine synthesis cascade. nih.govyoutube.com This ensures that the cell does not overproduce pyrimidine nucleotides, conserving energy and resources. Conversely, the enzyme is activated by phosphoribosyl pyrophosphate (PRPP), a substrate for the pathway, ensuring that synthesis proceeds when precursors are available. nih.gov

Extracellular Signaling: Beyond its intracellular roles, UDP functions as an important extracellular signaling molecule. sigmaaldrich.com It acts as a potent agonist for several G protein-coupled receptors known as P2Y receptors, specifically P2Y6 and P2Y14. nih.govwikipedia.orgahajournals.org When released from cells, for instance during stress or damage, UDP can bind to these receptors on the same or neighboring cells, initiating intracellular signaling cascades. sigmaaldrich.comahajournals.org Activation of P2Y receptors by UDP can influence a wide range of physiological processes, including immune responses, vasoconstriction, and cellular migration, thereby integrating nucleotide metabolism with broader organismal functions. nih.govahajournals.org

| Regulatory Mechanism | Key Molecule(s) | Target | Effect |

|---|---|---|---|

| Allosteric Feedback Inhibition | UTP (from UDP) | Carbamoyl Phosphate Synthetase II (CPS II) | Inhibits the rate-limiting step of de novo pyrimidine synthesis, preventing overproduction. nih.govyoutube.com |

| Allosteric Activation | Phosphoribosyl pyrophosphate (PRPP) | Carbamoyl Phosphate Synthetase II (CPS II) | Activates pyrimidine synthesis when precursor molecules are available. nih.gov |

| Extracellular Signaling | UDP | P2Y Receptors (e.g., P2Y6, P2Y14) | Initiates intracellular signaling cascades that regulate various physiological processes. nih.govwikipedia.org |

Uridine 5 Diphosphate Disodium Salt As a Multifunctional Signaling Molecule

Purinergic Receptor Modulation and Ligand Interactions

Uridine-5'-diphosphate (UDP) functions as a significant extracellular signaling molecule, primarily by interacting with the P2Y family of purinergic receptors, which are a class of G protein-coupled receptors (GPCRs). nih.govwikipedia.org Its activity is not uniform across this receptor family; it exhibits distinct and highly specific modulatory roles, acting as both a potent agonist and a competitive antagonist depending on the receptor subtype. This dual nature allows it to fine-tune cellular responses in various physiological and pathological contexts.

Agonistic Activity at P2Y6 Receptors

Uridine-5'-diphosphate disodium (B8443419) salt is the primary endogenous agonist for the P2Y6 receptor. alzdiscovery.org It is both potent and selective, with studies on the human P2Y6 receptor reporting an EC50 value of 300 nM (pEC50 of 6.52). medchemexpress.comselleckchem.com The activation of the P2Y6 receptor by UDP is a critical signaling event that triggers specific downstream cellular functions.

One of the most well-documented roles of UDP-P2Y6 signaling is the induction of phagocytosis in microglia, the resident immune cells of the central nervous system. tandfonline.comresearchsolutions.comnih.gov When neurons are damaged, they can release or leak nucleotides like UTP, which is rapidly metabolized to UDP in the extracellular space. tandfonline.comnih.gov This extracellular UDP then acts as a "find-me" signal, binding to P2Y6 receptors on microglia and triggering their phagocytic activity to clear cellular debris and dead cells. tandfonline.comresearchsolutions.comnih.gov This process is crucial for maintaining brain homeostasis. nih.gov The P2Y6 receptor is often upregulated in microglia in response to neuronal damage, enhancing their sensitivity to UDP signals. researchsolutions.comnih.gov Activation of the P2Y6 receptor is coupled to a Gq protein, which in turn activates the phosphatidylinositol-calcium second messenger system, leading to a measurable increase in intracellular calcium concentrations. alzdiscovery.orgnih.gov

Table 1: Agonistic Profile of Uridine-5'-diphosphate at the P2Y6 Receptor

| Parameter | Value | Receptor Subtype | Species |

|---|---|---|---|

| Role | Potent, Selective Agonist | P2Y6 | Human |

| EC50 | 300 nM | P2Y6 | Human |

| pEC50 | 6.52 | P2Y6 | Human |

Competitive Antagonistic Activity at P2Y14 Receptors

In contrast to its agonistic role at P2Y6 receptors, Uridine-5'-diphosphate acts as a selective and competitive antagonist at the human P2Y14 receptor. nih.govnih.gov The natural agonists for the P2Y14 receptor are UDP-sugars, with UDP-glucose being the most potent. nih.gov UDP itself does not activate the human P2Y14 receptor but instead blocks the action of agonists like UDP-glucose. nih.govnih.gov Schild analysis has confirmed the competitive nature of this antagonism, yielding a pKB value of 7.28. nih.govresearchgate.net

Interestingly, the activity of UDP at the P2Y14 receptor is species-dependent. While it is a competitive antagonist at the human P2Y14 receptor, it has been shown to be a potent full agonist at the rat P2Y14 receptor, with an EC50 of 0.35 μM. nih.govnih.gov This pharmacological difference between receptor orthologs is a critical consideration in translational research. The antagonist activity of UDP is also highly selective; it does not exhibit similar blocking activity at other human P2Y receptors. nih.govnih.gov

Interactions with G Protein-Coupled Receptors (GPCRs)

The modulatory effects of Uridine-5'-diphosphate are mediated through its interaction with P2Y receptors, which belong to the Class A family of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov GPCRs are integral membrane proteins characterized by seven transmembrane helices that transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.govkhanacademy.org

The specific cellular response to UDP is determined by the G protein subtype coupled to the P2Y receptor it interacts with.

P2Y6 Receptor: This receptor is primarily coupled to G proteins of the Gq family. jst.go.jp Upon activation by UDP, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in processes like microglial phagocytosis. alzdiscovery.orgnih.gov

P2Y14 Receptor: This receptor is coupled to G proteins of the Gi/o class. nih.govnih.gov When natural agonists like UDP-glucose bind to the P2Y14 receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govdoi.org By acting as an antagonist at the human P2Y14 receptor, UDP prevents this Gi-mediated signaling cascade. nih.gov

Role of Related UDP-Sugars in Purinergic Signaling (e.g., UDP-glucose)

Purinergic signaling is not limited to simple nucleotides like UDP. A distinct feature of the P2Y14 receptor is its unique sensitivity to UDP-sugars, which are its primary physiological agonists. mdpi.comnih.gov UDP-glucose, along with other UDP-sugars like UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine, potently activates the P2Y14 receptor. nih.govmdpi.com

UDP-glucose is a key intermediate in cellular metabolism and glycosylation reactions. mdpi.com However, it can be released into the extracellular space, particularly from damaged or inflamed cells, where it acts as a signaling molecule or "danger signal." researchgate.net Unlike ATP or UTP, extracellular UDP-glucose is relatively stable and not readily degraded by ectonucleotidases, allowing it to function as a persistent inflammatory mediator. physiology.org Its activation of the Gi-coupled P2Y14 receptor on immune cells, such as neutrophils, promotes chemotaxis and other inflammatory responses. researchgate.netphysiology.org The role of UDP as a competitive antagonist at the human P2Y14 receptor provides a mechanism to modulate the pro-inflammatory signaling initiated by UDP-sugars. nih.gov

Table 2: Comparative Ligand Activity at the Human P2Y14 Receptor

| Compound | Role | Potency | Primary Signaling Pathway |

|---|---|---|---|

| Uridine-5'-diphosphate | Competitive Antagonist | pKB = 7.28 nih.govresearchgate.net | Blocks Gi-mediated inhibition of adenylyl cyclase |

| UDP-glucose | Potent Agonist | EC50 ≈ 10 nM doi.org | Activates Gi-mediated inhibition of adenylyl cyclase |

Intracellular Signal Transduction Cascades

The activation of P2Y receptors by ligands like Uridine-5'-diphosphate initiates intracellular signaling cascades that regulate a wide array of cellular processes. Beyond the immediate effects on second messengers like calcium and cAMP, these receptors can engage more complex pathways, including those controlled by the Rho family of small GTPases.

Regulation of Rho-Signaling via Guanine Nucleotide Exchange Factors (GEF)

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell migration, and gene expression. nih.govmdpi.com They function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov The activation of Rho GTPases is catalyzed by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs), which promote the release of GDP to allow GTP to bind. nih.govyoutube.com

GPCRs, including P2Y receptors, are key upstream regulators of Rho signaling. nih.gov The activated G protein subunits (both α and βγ) can interact with and activate specific RhoGEFs. nih.govnih.gov

The P2Y14 receptor , when activated by its agonist UDP-glucose, has been shown to promote Rho-mediated signaling in human neutrophils. physiology.orgsemanticscholar.org This activation is crucial for rearranging the cytoskeleton and stimulating cell migration (chemotaxis) toward sites of inflammation. physiology.org

The P2Y6 receptor , through its coupling to Gq and potentially G12/13 proteins, can also regulate Rho GTPase activity. jst.go.jp Studies have shown that UDP-induced IL-8 production in astrocytoma cells requires not only Gq-mediated calcium signaling but also G12-mediated activation of the Rho family member Rac, which is facilitated by a Rac-specific GEF. jst.go.jp

Therefore, Uridine-5'-diphosphate, through its differential modulation of P2Y6 and P2Y14 receptors, can influence the activity of Rho GTPases. By activating P2Y6, it can promote Rho/Rac-dependent pathways, while its antagonistic action at P2Y14 can block Rho-mediated signaling initiated by UDP-sugars. This positions UDP as a key regulator of complex cellular behaviors like immune cell trafficking and inflammation.

Modulation of ERK and STAT3 Phosphorylation Pathways

The activation of purinergic receptors by ligands like UDP can trigger intracellular signaling cascades that are crucial for cellular responses. One such cascade involves the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK). Upon binding of UDP to its receptor, such as the P2Y6 receptor, a conformational change can lead to the activation of downstream kinases. biorxiv.org This activation results in the phosphorylation of ERK1/2.

Phosphorylated ERK (p-ERK) is a key signaling node that can translocate to the nucleus and regulate the activity of various transcription factors, influencing gene expression related to cell proliferation, differentiation, and inflammation. nih.govresearchgate.net Studies have shown that ERK phosphorylation is an immediate and integral part of the glial cell response to injury. nih.gov

Furthermore, the ERK pathway is interconnected with other significant signaling pathways, including the Signal Transducer and Activator of Transcription (STAT) family. Specifically, activated ERK can phosphorylate STAT3, which is a critical step for its own activation and function as a transcription factor. While direct modulation of STAT3 phosphorylation by UDP is less characterized, the activation of ERK provides a mechanistic link. The activation of the P2Y6 receptor by UDP can lead to altered activity of kinases including ERK, which in turn can influence downstream signaling molecules. biorxiv.org

| Molecule | Action | Downstream Effect | Cell Type Context |

|---|---|---|---|

| Uridine-5'-diphosphate (UDP) | Activates P2Y6 Receptor | Alters activity of kinases like ERK | Immune Cells, Glial Cells biorxiv.org |

| Phosphorylated ERK (p-ERK) | Translocates to nucleus | Regulates transcription factors, can phosphorylate STAT3 | Glial Cells nih.govresearchgate.net |

| STAT3 | Activated by phosphorylation | Acts as a transcription factor for inflammatory and survival genes | Immune Cells researchgate.net |

Activation of NFATc1 and NFATc2 in Microglial Cells

Uridine-5'-diphosphate is a potent activator of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, specifically NFATc1 and NFATc2, in microglial cells. nih.gov This activation is a key event following the binding of UDP to the Gq-coupled P2Y6 receptor. The signaling cascade proceeds through the activation of phospholipase C (PLC), leading to an increase in intracellular calcium. nih.gov This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT proteins. nih.gov

Once dephosphorylated, NFATc1 and NFATc2 translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. nih.gov Research has confirmed this nuclear translocation in microglia treated with UDP using immunofluorescence staining. Further evidence from electrophoretic mobility shift assays (EMSA) demonstrates the binding of activated NFATc1 and c2 to their consensus DNA sequences upon UDP stimulation. nih.gov The inhibition of calcineurin or NFAT itself has been shown to reduce the synthesis of chemokines induced by UDP, underscoring the functional importance of this pathway. nih.gov

In the broader context of neuroinflammation, NFATc2 has been identified as the most abundantly expressed isoform in murine microglia, and its activity can be selectively increased by inflammatory stimuli. nih.govresearchgate.net

Extracellular Signaling Functions

As an extracellular messenger, UDP released from damaged neurons or other CNS cells acts as a "find-me" or danger signal, alerting the brain's resident immune cells to a site of injury. nih.govbiorxiv.org This initiates a coordinated response involving cell migration and the production of inflammatory mediators.

Role in Microglial Chemotaxis and Chemokinesis

The migration of microglia toward a site of injury is a critical component of the neuroinflammatory response. This directed movement is known as chemotaxis, while an increase in random, non-directional movement is termed chemokinesis. researchgate.net

Extracellular nucleotides, in general, are recognized as important chemoattractants for microglia. semanticscholar.org Adenosine (B11128) triphosphate (ATP) and its breakdown product adenosine diphosphate (B83284) (ADP), for instance, have been shown to induce both chemotaxis and chemokinesis in microglia, primarily through P2Y12 receptors. nih.govresearchgate.net

However, the specific role of UDP in microglial migration is distinct and appears to be more nuanced. Studies have shown that while ATP stimulation produces lamellipodia-like membrane ruffles and clear chemotactic responses in microglia, UDP does not induce these specific chemotactic effects. nih.gov Similarly, research using a Boyden chamber assay found that while ATP and ADP promoted chemokinesis of microglia, Uridine (B1682114) triphosphate (UTP), a precursor to UDP, had no effect. researchgate.net Instead of inducing directed migration, UDP stimulation causes a reorganization of the actin cytoskeleton, leading to the formation of F-actin aggregates within the cell interior. nih.gov This morphological change is more closely associated with the process of phagocytosis rather than chemotaxis. nih.govnih.gov Therefore, while adenine (B156593) nucleotides (ATP/ADP) primarily signal for microglial migration, the uridine nucleotide UDP appears to be a specialized signal for phagocytic activity. nih.gov

Induction of Chemokine Expression in Glial Cells

A significant function of extracellular UDP is its ability to induce the expression and release of chemokines from glial cells, namely microglia and astrocytes. nih.gov Chemokines are signaling proteins that play a critical role in inflammation by recruiting immune cells to sites of injury or infection. nih.gov

Through the activation of P2Y6 receptors, UDP triggers the synthesis of key chemokines, including Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), and Chemokine (C-C motif) ligand 3 (CCL3), also known as Macrophage Inflammatory Protein-1α (MIP-1α). nih.gov

Interestingly, the kinetics and magnitude of chemokine production differ between microglia and astrocytes. Following UDP stimulation, microglia exhibit a rapid but relatively small production of CCL2. In contrast, astrocytes respond by continuously synthesizing large amounts of CCL2, leading to a much higher cumulative level of this potent monocyte recruiter. nih.govresearchgate.net The induction of these chemokines by UDP-treated astrocytes has been shown to be functionally significant, as it effectively recruits monocytes in transmigration assays. nih.gov This glial-mediated chemokine release is a crucial mechanism by which the initial danger signal (UDP) is amplified to orchestrate a broader immune response within the CNS. nih.govplos.org

| Chemokine | Producing Cell Type | Receptor | Kinetics/Magnitude | Reference |

|---|---|---|---|---|

| CCL2 (MCP-1) | Microglia | P2Y6 | Rapid, small amount | nih.gov |

| CCL2 (MCP-1) | Astrocytes | P2Y6 | Continuous, large amount | nih.gov |

| CCL3 (MIP-1α) | Microglia & Astrocytes | P2Y6 | Induced, less prominent than CCL2 | nih.gov |

Enzymatic Interactions and Mechanistic Studies Involving Uridine 5 Diphosphate Disodium Salt

Substrate Specificity and Enzyme Kinetics

The role of UDP in enzymatic reactions is multifaceted. It is the core structure upon which activated sugar molecules are built for glycosylation reactions, and it is also a substrate for kinases and a less-favored, but viable, substrate for polymerases.

Uridine-5'-diphosphate as a Substrate for Enzymatic Reactions

While frequently the byproduct of glycosyltransferase activity, Uridine-5'-diphosphate itself is a primary substrate for several key enzymes. Nucleoside diphosphate (B83284) kinases (NDPKs), for instance, catalyze the phosphorylation of UDP to Uridine-5'-triphosphate (UTP). This reaction is crucial for regenerating UTP, which is required for RNA synthesis and as a precursor for other nucleotide sugars. The reaction proceeds by transferring the gamma-phosphate from a donor nucleoside triphosphate, commonly ATP, to UDP.

Another significant role of UDP as a substrate is in the synthesis of UDP-activated sugars. For example, UDP-glucose pyrophosphorylase can catalyze the reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. The reverse of this reaction can also utilize UDP to generate UTP. These enzymatic activities highlight UDP's central position in nucleotide and carbohydrate metabolism.

Characterization of Glycosyltransferase Substrate Specificity

Glycosyltransferases (GTs) are a diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. oup.com The GT1 family, often called UDP-dependent glycosyltransferases (UGTs), predominantly uses UDP-activated sugars. oup.com These enzymes exhibit high specificity for both the sugar donor and the acceptor molecule. rsc.org

The specificity for the UDP-sugar donor is critical for synthesizing specific glycoconjugates. UGTs can distinguish between various UDP-sugars, such as UDP-glucose (UDP-Glc), UDP-galactose (UDP-Gal), UDP-glucuronic acid (UDPGA), and UDP-xylose (UDP-Xyl). nih.gov This specificity is determined by the three-dimensional structure of the enzyme's active site, particularly the region that binds the sugar moiety of the donor. For example, UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, the first step in the synthesis of sphingosine (B13886) sulfatide. nih.gov Plant UGTs have been shown to have a broad spectrum of both flavonoid acceptors and various UDP-sugar donors, enabling the production of diverse flavonoid glycosides. oup.com The ability of UGTs to selectively recognize and utilize specific UDP-sugars is fundamental to their biological roles in detoxification, hormone regulation, and the biosynthesis of complex carbohydrates. oup.comnih.gov

Substrate Studies with RNA Polymerase(s) and GTPases

RNA Polymerase(s): RNA polymerases (RNAPs) are responsible for transcribing DNA into RNA, a process that primarily utilizes nucleoside-5'-triphosphates (NTPs) as substrates. However, research has demonstrated that ribonucleoside-5'-diphosphates (NDPs), including UDP, can also serve as substrates for RNAP, albeit with significantly lower efficiency.

Studies have shown that NDP incorporation by RNAP is template-specific, ensuring the fidelity of transcription. The kinetic parameters for NDP utilization differ markedly from those for NTPs. Compared to their triphosphate counterparts, the Michaelis constant (Km) of RNAP for NDPs is approximately 4-fold higher, indicating a lower binding affinity. More dramatically, the maximum reaction velocity (Vmax) is about 200-fold lower, reflecting a much slower catalytic rate. This suggests that the terminal gamma-phosphate of NTPs plays a crucial role in positioning the nucleotide correctly within the active site for the nucleotidyl transfer reaction. nih.gov Despite their lower efficiency, the ability of RNAPs to use NDPs supports the hypothesis that these molecules may have been substrates for primordial nucleic acid biosynthesis.

| Parameter | NTPs (Natural Substrates) | NDPs (e.g., UDP) | Fold Change (NDP vs. NTP) |

|---|---|---|---|

| Km (Binding Affinity) | Baseline | ~4-fold Higher | Lower Affinity |

| Vmax (Catalytic Rate) | Baseline | ~200-fold Lower | Slower Rate |

GTPases: GTPases are a large family of hydrolase enzymes that bind and hydrolyze guanosine (B1672433) triphosphate (GTP). They play critical roles in cellular signaling, trafficking, and cytoskeletal regulation. While their primary substrate is GTP, the direct enzymatic interaction and utilization of UDP as a substrate by GTPases is not a well-documented or primary function of this enzyme class. Their activity is typically regulated by the binding and hydrolysis of GTP to guanosine diphosphate (GDP), and not through direct interaction with uridine (B1682114) nucleotides.

Enzyme Inhibition and Allosteric Regulation

UDP and its derivatives are not only substrates but also key regulators of enzymatic activity, capable of acting as inhibitors or allosteric modulators.

Inhibitory Effects on Specific Glucosyltransferases

In reactions catalyzed by UDP-dependent glucosyltransferases, UDP is a product. As with many enzymatic reactions, the accumulation of a product can lead to feedback inhibition. UDP can act as a competitive inhibitor by binding to the active site of the glucosyltransferase, competing with the UDP-sugar substrate. This product inhibition is a common regulatory mechanism that helps to control metabolic fluxes. For example, several tyrosine kinase inhibitors have been shown to be potent inhibitors of human UDP-glucosyltransferase (UGT) enzymes, and this inhibition can be competitive, noncompetitive, or mixed, depending on the specific enzyme and inhibitor. nih.gov While specific studies focusing solely on UDP as an inhibitor are part of the broader understanding of enzyme kinetics, detailed kinetic data for UDP inhibition across a wide range of specific glucosyltransferases requires targeted investigation for each enzyme.

Studies on Uridine-5'-diphosphate-N-acetylglucosamine 2-Epimerase Mechanisms

Uridine-5'-diphosphate-N-acetylglucosamine 2-epimerase (UDP-GlcNAc 2-epimerase) is a fascinating enzyme that catalyzes the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). nih.govebi.ac.uk This reaction is a key step in the biosynthesis of various cell surface polysaccharides, including sialic acid in mammals. nih.govnih.gov

The catalytic mechanism is proposed to proceed through an anti-elimination of UDP, which generates a 2-acetamidoglucal (B1262020) intermediate. ebi.ac.uk This is followed by a syn-addition of UDP to the intermediate, resulting in the epimerized product. ebi.ac.uk UDP is therefore transiently released and then re-bound during a single catalytic cycle.

Functional Assays of Nucleoside Diphosphatase Activity

Uridine-5'-diphosphate (UDP) is a substrate for a class of enzymes known as nucleoside diphosphatases (NDPs), which catalyze the hydrolysis of a nucleoside diphosphate into its corresponding nucleotide and a phosphate (B84403) group. The general reaction can be described as: Nucleoside Diphosphate + H₂O → Nucleotide + Phosphate. systemsbiology.net Assays for this activity typically measure the rate of product formation—either the nucleoside monophosphate (e.g., Uridine Monophosphate, UMP) or inorganic phosphate—over time.

In the Golgi apparatus of the rat mammary gland, a specific nucleoside diphosphatase plays a crucial role in the lactose (B1674315) synthesis pathway. nih.gov This enzyme is specific for UDP, Guanosine Diphosphate (GDP), and Inosine Diphosphate (IDP) and is activated by divalent metal ions. nih.gov Functional assays have demonstrated that this enzyme's activity is robust, exceeding the total galactosyltransferase activity by fivefold. nih.gov This high level of activity ensures that UDP, a product of the lactose synthase reaction, is rapidly converted to UMP, which can then be transported out of the Golgi for re-phosphorylation. nih.gov

Studies in the yeast Schizosaccharomyces pombe have identified two enzymes with nucleoside diphosphatase activity, Spgda1p and Spynd1p, both of which localize to the Golgi. researchgate.net Characterization through functional assays revealed that Spgda1p is a GDPase/UDPase, while Spynd1p functions as an apyrase, hydrolyzing both nucleoside triphosphates and diphosphates. researchgate.net Assays involving the individual and combined disruption of the genes encoding these enzymes showed that while neither is essential for cell viability on its own, the simultaneous loss of both is lethal. researchgate.net This indicates a critical, overlapping function in managing the nucleotide pool within the Golgi.

The broader family of enzymes known as Nucleoside Triphosphate Diphosphohydrolases (NTPDases) also contributes to the hydrolysis of extracellular UDP. nih.gov These enzymes are integral to regulating purinergic signaling by controlling the levels of extracellular nucleotides. nih.gov Functional assays for NTPDases measure the degradation of various nucleotides, including UDP, to their monophosphate forms. nih.gov

Below is a table summarizing the characteristics of enzymes with demonstrated Uridine-5'-diphosphate disodium (B8443419) salt diphosphatase activity based on functional assays.

| Enzyme/System | Source Organism/Tissue | Substrate Specificity | Key Assay Findings |

| Nucleoside Diphosphatase | Rat Mammary Gland Golgi | UDP, GDP, IDP | Activity is 5-fold higher than galactosyltransferase activity; maintains a low luminal UDP concentration. nih.gov |

| Spgda1p | Schizosaccharomyces pombe | GDP, UDP | Functions as a specific GDPase/UDPase in the Golgi; essential for viability in the absence of Spynd1p. researchgate.net |

| Spynd1p | Schizosaccharomyces pombe | Nucleoside Tri- and Diphosphates | Acts as a Golgi-localized apyrase; essential for viability in the absence of Spgda1p. researchgate.net |

| NTPDases | Mammalian Tissues | Nucleotide Tri- and Diphosphates | Hydrolyzes extracellular UDP to regulate purinergic signaling pathways. nih.gov |

Biocatalytic Applications and Enzymatic Engineering Principles

Enzymes that interact with Uridine-5'-diphosphate disodium salt and its derivatives, particularly UDP-sugars, are of significant interest for biocatalytic applications. nih.govnih.gov A prominent class of these enzymes is the UDP-dependent glycosyltransferases (UGTs), which catalyze the transfer of a sugar moiety from an activated UDP-sugar donor to a wide range of acceptor molecules. nih.govfrontiersin.org This glycosylation process can improve the stability, solubility, and biological activity of various compounds, making UGTs valuable tools in the pharmaceutical, food, and cosmetic industries. nih.gov

The biocatalytic application of UGTs involves using them to synthesize valuable glycosides, such as flavonoids, terpenoids, and other natural products. nih.govresearchgate.net For instance, UGTs from the plant Isatis indigotica have been identified to catalyze the glycosylation of lariciresinol (B1674508) to produce antiviral lignan (B3055560) glycosides. frontiersin.org Similarly, sucrose (B13894) synthase (SuSy) is another key enzyme that utilizes UDP to convert sucrose into UDP-glucose, a crucial precursor for the synthesis of many carbohydrates and glycosides. researchgate.net

The broader application of these enzymes is often limited by factors such as substrate specificity, stability, and catalytic efficiency. Consequently, enzymatic engineering has become a critical strategy to overcome these limitations. The principles of this engineering are guided by detailed mechanistic and structural studies. Mechanistic studies on enzymes like UDP-glucuronosyltransferase (UDPGT) have indicated a random-order sequential mechanism involving an SN2-type nucleophilic attack, providing a framework for understanding the catalytic process. nih.gov

Engineering efforts often employ rational design based on molecular modeling and simulations. nih.gov This approach allows for the identification of key amino acid residues at the enzyme-substrate interface that influence substrate recognition and catalytic activity. nih.gov For example, studies on Arabidopsis thaliana UGTs identified specific amino acids which, when mutated, improved the recognition of donor UDP-sugars. nih.gov Another successful engineering principle involves modifying loop regions that are not directly in the active site. Research on a glucosyltransferase from Raphanus sativus (Rs89B1) demonstrated that mutations in a loop region could significantly alter the enzyme's substrate affinity and catalytic activity, suggesting that modifications distant from the recognition site can fine-tune enzyme properties. nih.gov

The table below provides examples of enzymatic engineering applied to enzymes that utilize UDP-derivatives.

| Enzyme | Source Organism | Engineering Principle | Outcome |

| UDP-Glycosyltransferases (UGTs) | Arabidopsis thaliana | Rational structural manipulation; site-directed mutagenesis of key residues (e.g., P129, D374, K275). nih.gov | Improved donor-substrate recognition and broader substrate specificity. nih.gov |

| Raphanus sativus glucosyltransferase (Rs89B1) | Raphanus sativus | Insertional/deletional mutations in a non-conserved loop region distant from the active site. nih.gov | Altered substrate affinity and enhanced catalytic activity toward specific hydroxybenzoates. nih.gov |

| Sucrose Synthase (SuSy) | Saccharum spp. | Semi-rational enzyme design. researchgate.net | Achieved a 2.2-fold increase in enzyme activity for the production of UDP-glucose from sucrose. researchgate.net |

These examples highlight how a deep understanding of enzyme structure and mechanism enables the targeted engineering of biocatalysts for improved performance in synthesizing high-value chemicals.

Advanced Research Methodologies and Applications of Uridine 5 Diphosphate Disodium Salt

Analytical Techniques for Uridine-5'-diphosphate and Related Nucleotides

The accurate analysis of Uridine-5'-diphosphate (UDP) and its related nucleotides is crucial for understanding their roles in various biochemical pathways and for quality control in their production. A suite of advanced analytical techniques is employed for their separation, quantification, and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the concentration of Uridine-5'-diphosphate disodium (B8443419) salt and other nucleotides. Various HPLC methods have been developed to achieve efficient separation of these highly polar molecules from a complex matrix.

Ion-pair reversed-phase HPLC is a frequently utilized method for the simultaneous quantification of multiple nucleotides and nucleosides. This technique involves the addition of an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, to the mobile phase. This agent forms a neutral ion pair with the negatively charged phosphate (B84403) groups of the nucleotides, allowing for their retention and separation on a reversed-phase column. A gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) is typically employed. Detection is commonly performed using UV absorbance at 254 nm. nih.gov

Another effective approach is the use of strong anion-exchange chromatography. In this method, the separation is based on the electrostatic interactions between the negatively charged phosphate groups of the nucleotides and the positively charged stationary phase of the column. A salt gradient is used to elute the bound nucleotides, with compounds having more phosphate groups eluting later. This method has been successfully applied to quantify UDP-glucose, a key derivative of UDP. researchgate.net

Mixed-mode chromatography, which combines reversed-phase and anion-exchange properties on a single column, also offers excellent separation of uridine (B1682114) and its phosphorylated derivatives, including UDP. sielc.com

A summary of typical HPLC methods for the analysis of Uridine-5'-diphosphate and related compounds is presented in the interactive table below.

Interactive Data Table: HPLC Methods for Uridine Nucleotide Analysis

| Analytical Method | Column Type | Mobile Phase Components | Detection Method | Application |

| Ion-Pair Reversed-Phase HPLC | Synergi Polar-RP | Phosphate buffer with tetrabutylammonium hydrogen sulfate, Acetonitrile | UV at 254 nm | Simultaneous quantification of 12 nucleotides and nucleosides nih.gov |

| Strong Anion-Exchange HPLC | Strong anion-exchange column | Not specified | UV at 260 nm | Quantification of UDP-glucose researchgate.net |

| Mixed-Mode Chromatography | Newcrom B | Acetonitrile, Water, Ammonium formate | UV at 265 nm, CAD | Separation of UDP-galactose sielc.com |

| Reversed-Phase HPLC | C18 | Not specified | Not specified | Analysis of 5'-nucleotides from RNA hydrolysis researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of Uridine-5'-diphosphate and for comprehensive metabolite profiling. High-Resolution Mass Spectrometry (HRMS) further enhances these capabilities by providing highly accurate mass measurements, which aids in the confident identification of metabolites.

In metabolomics studies, LC-MS is employed to analyze the complex mixture of small molecules in a biological sample. Uridine-5'-diphosphate disodium salt hydrate (B1144303) is often used as a standard for the quantification of metabolite levels in biological fluids. sigmaaldrich.comsigmaaldrich.com The high sensitivity and selectivity of MS allow for the detection of low-abundance nucleotides and their derivatives.

Tandem mass spectrometry (MS/MS or MSn) is instrumental in the structural elucidation of metabolites. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which can be used to identify the molecule. The fragmentation of deprotonated uridine has been shown to involve the cleavage of the glycosidic bond and cross-ring cleavage of the sugar moiety. researchgate.net Understanding these fragmentation pathways is crucial for the unambiguous identification of UDP and its metabolites in complex samples. escholarship.orgresearchgate.net

HRMS provides very high mass accuracy, typically below 5 ppm, which significantly reduces the number of possible elemental compositions for a given mass-to-charge ratio, thereby increasing the confidence in metabolite identification. ijpras.com This is particularly valuable in untargeted metabolomics, where the goal is to identify as many metabolites as possible in a sample.

Synthetic Biochemical Approaches

The production of Uridine-5'-diphosphate and its derivatives can be achieved through various synthetic biochemical methods, including enzymatic synthesis with regeneration systems and microbial fermentation.

Enzymatic Regeneration Systems Utilizing Uridine-5'-diphosphate

The enzymatic synthesis of valuable compounds, such as UDP-sugars, often requires expensive nucleotide triphosphates like Uridine-5'-triphosphate (UTP) as a substrate. To make these processes more economically viable, enzymatic regeneration systems are employed to continuously replenish the required nucleotide triphosphate from its diphosphate (B83284) form.

A common strategy involves the use of a kinase to transfer a phosphate group from a cheap phosphate donor to UDP to regenerate UTP. For instance, in a one-pot synthesis of UDP-D-glucose, thymidine-5'-monophosphate kinase and acetate (B1210297) kinase were used to convert Uridine-5'-monophosphate (UMP) to UTP. nih.gov In other systems, sucrose (B13894) synthase is used to produce UDP-glucose from sucrose and UDP, which can then be converted to other UDP-sugars. researchgate.net

More advanced regeneration systems aim to create a cyclic process where UDP, a byproduct of a glycosyltransferase reaction, is recycled back to the activated sugar donor. One such system for the synthesis of UDP-glucuronic acid involves a cascade of four enzymes. In this system, sucrose synthase produces UDP-glucose from sucrose and UDP, and UDP-glucose dehydrogenase then oxidizes UDP-glucose to UDP-glucuronic acid. researchgate.net Polyphosphate kinases have also been utilized to regenerate UTP from UDP using the inexpensive phosphate donor, polyphosphate. nih.gov

The table below summarizes some key enzymes and their roles in enzymatic regeneration systems involving Uridine-5'-diphosphate.

Interactive Data Table: Enzymes in UDP Regeneration Systems

| Enzyme | Role in Regeneration System | Substrates | Products |

| Sucrose Synthase | Regenerates UDP-glucose from UDP and sucrose | UDP, Sucrose | UDP-glucose, Fructose researchgate.net |

| Polyphosphate Kinase | Regenerates UTP from UDP using polyphosphate | UDP, Polyphosphate | UTP nih.gov |

| Pyruvate Kinase | Regenerates ATP which can then be used to phosphorylate UDP | ADP, Phosphoenolpyruvate | ATP, Pyruvate frontiersin.org |

| Acetate Kinase | Can phosphorylate UMP to UDP and subsequently to UTP | UMP, Acetyl phosphate | UDP, UTP nih.gov |

Fermentation and Bioprocess Engineering for Compound Production

Microbial fermentation offers a promising avenue for the large-scale production of Uridine-5'-diphosphate and its derivatives. Through metabolic engineering and optimization of fermentation conditions, microorganisms such as Escherichia coli and yeast can be harnessed as cellular factories for the synthesis of these valuable compounds.

For example, an efficient method for the production of UDP-N-acetylglucosamine (UDP-GlcNAc) has been developed using a yeast-based system. In this process, yeast cells catalyze the conversion of UMP to UTP and provide the necessary enzymes for UDP-GlcNAc synthesis from UTP and glucosamine. nih.gov To enhance the yield, additional enzymes have been introduced into the reaction system.

Similarly, a three-step cascade route using whole cells of engineered E. coli expressing hyperthermophilic enzymes has been developed for the cost-effective production of UDP-glucuronic acid from starch. researchgate.net This approach includes a coenzyme regeneration system within the microbial host, eliminating the need for the addition of expensive cofactors.

Fed-batch fermentation is a common strategy to achieve high cell densities and product titers. In this mode of operation, nutrients are fed to the bioreactor during cultivation, which allows for better control of the growth rate and metabolism of the microorganisms. This strategy has been successfully applied to enhance the production of various biomolecules. mdpi.com The optimization of fermentation parameters such as pH, temperature, and nutrient feeding rates is crucial for maximizing product yield.

Application as Cellular and Molecular Probes

Uridine-5'-diphosphate and its analogs are valuable tools in cellular and molecular biology, serving as probes to investigate various biological processes, particularly in the study of P2Y receptors and RNA synthesis.

UDP is a known agonist for the P2Y6 receptor, a G protein-coupled receptor involved in various physiological and pathological processes. guidetopharmacology.orgyoutube.com Synthetic analogs of UDP, with modifications to the ribose moiety, the uracil (B121893) base, or the phosphate chain, have been synthesized and tested for their activity at the P2Y6 receptor. These structure-activity relationship studies help in understanding the molecular recognition at this receptor and are instrumental in the design of selective and potent P2Y6 receptor ligands. nih.gov For instance, 5-iodo-UDP was found to be equipotent to UDP, while modifications at the 2'-hydroxyl group significantly reduced potency. nih.gov

Fluorescently labeled UDP analogs have been developed as probes to monitor the activity of enzymes and receptors. These probes can provide real-time information on binding events and enzymatic reactions. For example, a perylene-based fluorescent probe has been synthesized for the selective sensing of UDP, demonstrating a significant fluorescence enhancement in the presence of UDP. This probe has been successfully applied for imaging UDP in living cells. [No specific citation found for this exact probe, but general principles of fluorescent nucleotide probes are established.] Intrinsically fluorescent nucleotides, which mimic the properties of natural nucleotides, are also used as probes in stopped-flow and equilibrium analysis of protein-nucleotide interactions. jenabioscience.com

Radioactively labeled uridine is a classic tool for tracing the synthesis of RNA in cells. researchgate.netyoutube.com When cells are incubated with radiolabeled uridine, it is taken up and converted into UTP, which is then incorporated into newly synthesized RNA. By measuring the amount of radioactivity incorporated into RNA over time, the rate of transcription can be determined. nih.gov This technique has been widely used to study the effects of various stimuli and drugs on gene expression.

Modified uridine analogs, such as 5-ethynyluridine (B57126) (EU), are also used to label newly synthesized RNA. EU is incorporated into nascent RNA and can then be detected via a click chemistry reaction with a fluorescent azide. This method allows for the visualization of transcriptional activity in cells and tissues. nih.govlumiprobe.com

Utilization in Cell-Based Assays for Signaling Pathway Investigations

Uridine-5'-diphosphate is a well-established agonist for specific G protein-coupled receptors (GPCRs), most notably the P2Y₆ receptor. unc.edumedchemexpress.comselleckchem.com This interaction makes UDP an invaluable tool in cell-based assays designed to dissect complex signaling cascades. Researchers utilize UDP to selectively activate these receptors and observe the subsequent downstream cellular responses, thereby elucidating the receptor's physiological and pathophysiological functions.

A primary application of UDP in this context is the study of intracellular calcium (Ca²⁺) mobilization. researchgate.netnih.govcreative-bioarray.com P2Y₆ receptors are typically coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C. nih.govcreative-bioarray.com This enzyme catalyzes the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which in turn binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. nih.gov Cell-based assays often employ fluorescent Ca²⁺ indicators, such as Fura-2-AM, to measure these changes in intracellular calcium concentration in real-time upon the application of UDP. nih.gov This method allows for the quantitative analysis of receptor activation and the screening of potential antagonists that could block UDP-induced signaling.

Furthermore, UDP is instrumental in investigating the role of P2Y₆ receptors in various cellular processes, including immune responses and cell proliferation. For instance, studies have shown that UDP can stimulate microglial cells, the resident immune cells of the central nervous system, to engage in phagocytosis—the process of engulfing cellular debris or pathogens. nih.gov In these assays, cultured microglia are treated with UDP, and their phagocytic activity is measured, often by observing the uptake of fluorescent microspheres. nih.gov Such research has identified the UDP-P2Y₆ signaling axis as a key initiator for the clearance of dying cells in the brain. nih.gov Similarly, UDP has been demonstrated to induce the expression of chemokines in microglia and astrocytes and to act as a mitogen for vascular smooth muscle cells, stimulating their proliferation through P2Y₆ receptor activation. medchemexpress.comlu.se

The specificity of UDP for the P2Y₆ receptor, as opposed to other P2Y receptors that are preferentially activated by UTP or ATP, is a critical aspect of its utility. unc.edu This selectivity allows researchers to isolate and study the specific signaling pathways mediated by the P2Y₆ receptor without the confounding effects of activating other purinergic receptors. unc.edu

Table 1: Examples of UDP in Cell-Based Signaling Assays

| Cell Type | Receptor Studied | Assay Type | Measured Effect | Research Focus |

|---|---|---|---|---|

| Primary Human Nasal Epithelial Cells | P2Y₆ | Calcium Mobilization | Increased intracellular Ca²⁺ | Investigating novel UDP-selective receptors in airway cells unc.edu |

| Microglia (rat) | P2Y₆ | Phagocytosis Assay | Increased uptake of fluorescent microspheres | Role of UDP in initiating microglial phagocytosis of neuronal debris nih.govnih.gov |

| Astrocytes (mouse) | P2Y₆ | Chemokine Expression (mRNA & Protein) | Increased expression of CCL2 and CCL3 | UDP-induced neuroinflammatory responses medchemexpress.com |

| Rat Aorta Smooth Muscle Cells | P2Y₆ | ³H-Thymidine Incorporation / Cell Counting | Increased DNA synthesis and cell number | Mitogenic effects of UDP on vascular cell proliferation lu.se |

| Sympathetic Neurons (rat) | P2Y₆ | Calcium Imaging (jGCaMP8s) | Concentration-dependent increase in intracellular Ca²⁺ | Characterizing UDP-induced neuronal excitation researchgate.net |

Development of Fluorescent Probes for Glycosylation Dynamics

Beyond its role in cell signaling, UDP is a central molecule in glycosylation, the enzymatic process that attaches glycans (carbohydrates) to proteins and lipids. This process relies on activated sugar donors, primarily UDP-sugars like UDP-glucose (UDP-Glc) and UDP-galactose (UDP-Gal). To study the dynamics of glycosylation and the enzymes involved, researchers have developed fluorescent probes based on the UDP-sugar scaffold.

These probes are synthetic molecules where a fluorescent group (fluorophore) is attached to the UDP-sugar, creating a trackable analog. When these fluorescent UDP-sugars are used by glycosyltransferases to transfer the sugar moiety to an acceptor molecule, the fluorescence properties of the probe can change, or the fluorescent tag can be incorporated into the product. This allows for real-time monitoring of enzyme activity and the visualization of glycosylation events within cells or in biochemical assays.

The design of these probes is critical; they must be recognized and utilized by the target enzymes while possessing suitable photophysical properties for detection. These tools have enabled the development of high-throughput screening assays to identify inhibitors of specific glycosyltransferases, which are potential therapeutic targets for various diseases, including cancer and inflammatory disorders. They also provide a means to visualize where and when specific glycosylation events occur in living cells, offering insights into the spatial and temporal regulation of these crucial biological modifications.

Table 2: Conceptual Examples of Fluorescent UDP-Sugar Probes

| Probe Base | Fluorophore | Potential Application | Principle of Detection |

|---|---|---|---|

| UDP-glucose | NBD (Nitrobenzoxadiazole) | Glycogen (B147801) synthase activity assay | Change in fluorescence upon incorporation into glycogen polymer |

| UDP-galactose | Fluorescein | Galactosyltransferase inhibitor screening | Detection of fluorescently tagged product via HPLC or fluorescence polarization |

| UDP-N-acetylglucosamine | Coumarin | O-GlcNAc transferase imaging in cells | Covalent labeling of intracellular proteins for visualization by microscopy |

| UDP-glucuronic acid | BODIPY | UDP-glucuronosyltransferase activity | Monitoring the transfer of the fluorescent glucuronic acid to a substrate |

Research Applications in Non-Human Biological Systems

The fundamental role of Uridine-5'-diphosphate and its derivatives extends across kingdoms of life, making it a key subject of study in various non-human biological systems.

Studies in Plant and Bacterial Cell Wall Component Synthesis

In both plants and bacteria, UDP-glucose is a critical precursor for the synthesis of structural polysaccharides that form the cell wall. The integrity of the cell wall is essential for survival, providing structural support and protection against environmental stress.

In plants, UDP-glucose is the starting point for the synthesis of cellulose, the most abundant biopolymer on Earth. It is also the precursor for other essential cell wall components, including hemicellulose and pectin. Research in this area involves using radiolabeled or stable isotope-labeled UDP-glucose to trace the metabolic pathways leading to these polysaccharides. By studying the enzymes that utilize UDP-sugars, scientists can understand how cell wall composition is regulated during plant growth and development and in response to environmental cues. This knowledge is vital for agricultural applications and the development of biofuels.

In bacteria, UDP-sugars are indispensable for the biosynthesis of peptidoglycan, the unique and essential polymer that forms the bacterial cell wall. Specifically, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc) are key building blocks. The enzymes involved in the synthesis and utilization of these UDP-sugar precursors are prime targets for antibiotic development, as their inhibition disrupts cell wall formation and leads to bacterial death. Research assays often focus on quantifying the activity of these enzymes in the presence of potential inhibitors, using UDP-sugar substrates to drive the reaction.

Investigations in Specific Animal Models (e.g., Cochlear and Vestibular Cell Studies)

In animal models, UDP is used to investigate purinergic signaling in specialized tissues. The inner ear, which contains the cochlea (for hearing) and the vestibular system (for balance), is a prominent example. Various P2Y receptors, including the UDP-sensitive P2Y₆ receptor, are expressed in the cells of the inner ear.

Studies in animal models, such as rodents, have explored the role of UDP in modulating inner ear function. Researchers can apply UDP locally to cochlear or vestibular tissues and measure physiological responses, such as changes in ion transport, cellular volume, or neural activity. For instance, investigations have examined how P2Y₆ receptor activation by UDP affects endolymph homeostasis—the maintenance of the specific ionic composition of the fluid within the inner ear, which is critical for normal hearing and balance. Disruptions in this homeostasis are linked to conditions like Meniere's disease. These animal model studies provide crucial insights into the fundamental mechanisms of auditory and vestibular function and may identify new therapeutic targets for treating hearing loss and balance disorders.

Future Research Directions and Unexplored Avenues

Elucidating Novel or Underestimated Metabolic Roles

While the canonical roles of UDP in metabolism are well-established, future research is poised to uncover novel and previously underestimated functions. A significant area of investigation lies in its role as a metabolic regulator, particularly in the context of systemic energy balance and disease.

Recent studies have indicated that UDP may act as a significant signaling molecule in the brain, influencing food intake and energy homeostasis. Research in mice has shown that UDP can stimulate specific neurons in the hypothalamus that increase appetite. mpg.demaxplanckneuroscience.org Notably, the concentration of UDP was found to be elevated in the hypothalamus of obese mice, suggesting a correlation between UDP levels and the amount of food consumed. mpg.demaxplanckneuroscience.org This positions the UDP signaling system as a potential therapeutic target for obesity and related metabolic disorders like type 2 diabetes mellitus. mpg.de The precursor to UDP, uridine (B1682114), has been observed at higher concentrations in the blood of obese mice, which leads to increased UDP levels in the brain. mpg.demaxplanckneuroscience.org Future investigations will need to pinpoint the origin of this excess uridine and fully delineate the downstream metabolic consequences of elevated central UDP. mpg.de

Another burgeoning area of research is the involvement of UDP in the hexosamine biosynthetic pathway (HBP). Uridine promotes the production of UDP-N-acetylglucosamine (UDP-GlcNAc) within this pathway. researchgate.netnih.gov UDP-GlcNAc is the crucial substrate for O-GlcNAcylation, a post-translational modification that regulates the function of numerous proteins. researchgate.netnih.gov Given that aberrant O-GlcNAcylation is implicated in various pathologies, including cancer and neurodegenerative diseases, a deeper understanding of how UDP levels modulate the HBP could provide new therapeutic strategies. nih.gov

Furthermore, the broader family of enzymes that utilize UDP-sugars, the UDP-glycosyltransferases (UGTs), represents a vast and functionally diverse group of proteins. physiology.orgresearchgate.net These enzymes are critical for the detoxification of a wide array of xenobiotics, including drugs, as well as for the metabolism of endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govyoutube.comhmdb.ca While the roles of some UGTs are well-characterized, the specific functions and substrates of many members of this superfamily remain unknown. physiology.orgnih.gov Future research will likely focus on characterizing these lesser-known UGTs, which could reveal novel metabolic pathways and provide insights into inter-individual differences in drug metabolism and disease susceptibility. physiology.orgresearchdata.edu.au

| Metabolic Area | Observed Role of UDP/UDP-derivatives | Potential Future Research Focus |

|---|---|---|

| Energy Homeostasis | Acts as an appetite-stimulating signal in the hypothalamus. mpg.demaxplanckneuroscience.org | Identifying the source of increased uridine in obesity and developing antagonists for the UDP receptor (P2Y6) to control feeding behavior. mpg.de |

| Hexosamine Biosynthetic Pathway (HBP) | Uridine, a precursor to UDP, promotes the production of UDP-GlcNAc, the substrate for O-GlcNAcylation. researchgate.netnih.gov | Investigating the link between systemic UDP levels and aberrant O-GlcNAcylation in diseases like cancer and diabetes. nih.gov |

| Detoxification and Endobiotic Metabolism | UDP-sugars are essential co-substrates for UGT enzymes that metabolize a vast range of xenobiotics and endogenous molecules. physiology.orgnih.gov | Functional characterization of unstudied UGT superfamily members to discover new metabolic pathways and drug metabolism interactions. physiology.orgnih.gov |

Investigating Undiscovered or Complex Signaling Pathways

Beyond its intracellular metabolic functions, extracellular UDP has emerged as a critical signaling molecule that mediates a variety of physiological and pathophysiological processes, primarily through the activation of P2Y purinergic receptors. nih.gov Future research is set to delve deeper into these complex signaling networks.

A key area of focus is the P2Y6 receptor, which is specifically activated by UDP. ingentaconnect.com This receptor is implicated in a growing number of cellular responses. In the central nervous system, the UDP/P2Y6 signaling axis is a crucial "eat-me" signal for microglia, the resident immune cells of the brain. nih.govnih.gov When neurons are damaged, they release UTP, which is rapidly metabolized to UDP, triggering P2Y6-mediated phagocytosis by microglia to clear cellular debris. nih.govnih.gov This pathway is a potential target for modulating neuroinflammation in response to injury or disease. nih.gov

The role of UDP/P2Y6 signaling extends to the broader immune system. It has been identified as a "danger signal" that can protect against viral infections by increasing the production of IFN-β. aai.org Furthermore, this pathway regulates IgE-dependent degranulation in human basophils, suggesting a role in allergic responses. plu.mx The pro-inflammatory role of P2Y6 makes it a promising target for the development of new treatments for inflammatory diseases. ingentaconnect.com

In the vascular system, the P2Y6 receptor is essential for maintaining proper arterial myogenic tone, the intrinsic ability of arteries to contract in response to pressure. ahajournals.org This process involves an autocrine/paracrine loop where mechanical stretch leads to nucleotide release and subsequent P2Y6 activation on smooth muscle cells. ahajournals.org Dysregulation of this pathway could contribute to impaired tissue perfusion in cardiovascular diseases. ahajournals.org